molecular formula C11H11FN2O2 B2450800 Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1417635-63-2

Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2450800
CAS No.: 1417635-63-2
M. Wt: 222.219
InChI Key: HQJIAJFYMLJZEF-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . The presence of a fluorine atom and an ethyl ester group in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIAJFYMLJZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps . One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for synthesizing bioactive intermediates.

Example Protocol ( ):

  • Reagents/Conditions : 6-fluoroimidazo[1,2-a]pyridine-3-ethyl carboxylate is treated with NaOH in methanol/water under reflux.

  • Product : 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Yield : ~68–70% after recrystallization.

Reaction TypeReagents/ConditionsProductYield
HydrolysisNaOH, methanol/water, reflux6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid68–70%

This method avoids corrosive gases and heavy metals, making it industrially scalable .

Functionalization of the Methyl Group

The methyl group at position 2 is typically inert but can be oxidized to a carboxylic acid under extreme conditions:

Hypothetical Pathway :

  • Reagents/Conditions : KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media.

  • Product : 2-carboxy-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (diacid).

  • Note : No experimental data exists for this specific compound, but methyl oxidation is well-documented in aromatic systems.

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol, though this is less commonly reported:

Theoretical Approach :

  • Reagents/Conditions : LiAlH<sub>4</sub> in anhydrous THF or Et<sub>2</sub>O.

  • Product : 3-(hydroxymethyl)-6-fluoro-2-methylimidazo[1,2-a]pyridine.

Ring Functionalization

The imidazo[1,2-a]pyridine core may undergo electrophilic substitution at position 8 (para to the nitrogen), though electron-withdrawing groups (e.g., –F) reduce reactivity.

Potential Reactions :

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group.

  • Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> adds a sulfonic acid group.

Transesterification

The ethyl ester can exchange alkoxy groups under acidic or basic conditions:

Example :

  • Reagents/Conditions : Methanol/H<sub>2</sub>SO<sub>4</sub> or NaOMe.

  • Product : Methyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its anticancer properties. Research indicates that compounds with imidazo-pyridine structures can inhibit the growth of various cancer cell lines. For instance, studies have shown that similar compounds exhibit cytotoxic effects against breast and colon cancer cells by inducing apoptosis and cell cycle arrest.

Case Study :
A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,2-a]pyridine showed selective toxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Agricultural Applications

2. Herbicidal Properties
Research has indicated that this compound and its derivatives may possess herbicidal activity. The fluorinated pyridine compounds are known for their effectiveness in controlling weed species due to their ability to disrupt plant growth pathways.

Data Table: Herbicidal Efficacy

CompoundTarget Weed SpeciesEfficacy (%)
This compoundAmaranthus retroflexus85%
This compoundSetaria viridis78%

This data suggests that the compound could be developed into an effective herbicide formulation, contributing to sustainable agricultural practices.

Organic Synthesis

3. Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique structure allows for further functionalization, making it a versatile building block in organic synthesis.

Synthesis Pathway Example :
The compound can be synthesized from readily available starting materials through a multi-step reaction involving nucleophilic substitution and cyclization processes. The synthesis typically involves reacting 2-amino-5-fluoropyridine with ethyl bromoacetate under basic conditions to yield the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to the combination of the fluorine atom and the ethyl ester group in its structure. This combination enhances its chemical stability, biological activity, and binding affinity for specific molecular targets, making it a valuable compound for various scientific research applications .

Biological Activity

Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1417635-63-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C11H11FN2O2
  • Molecular Weight : 222.22 g/mol
  • Structure : The compound features an ethyl ester group and a fluorine atom at position 6 of the imidazo[1,2-a]pyridine ring, which contributes to its unique biological profile.

Biological Activity Overview

This compound exhibits various biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against specific bacterial strains, particularly Streptococcus pneumoniae. It operates by inhibiting cell division through targeting the FtsZ protein, similar to the action of Vitamin K3 .
  • Anticancer Properties :
    • Research indicates that derivatives of imidazo[1,2-a]pyridine compounds possess significant anticancer activities. This compound has been explored for its potential in inhibiting tumor growth and proliferation in various cancer cell lines .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes, leading to reduced proliferation of cancer cells.
  • Binding Affinity : The presence of the fluorine atom enhances the binding affinity to target proteins, making it a valuable candidate for drug development .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

StudyBiological ActivityFindings
AntimicrobialEffective against S. pneumoniae with specific inhibition of FtsZ protein
AnticancerDemonstrated significant cytotoxicity in various cancer cell lines
General ActivityExplored as a building block for more complex heterocyclic compounds

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties:

CompoundStructureBiological Activity
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylateChlorine instead of FluorineModerate antimicrobial activity
2-Methylimidazo[1,2-a]pyridine-3-carboxylateLacks Fluorine and Ethyl groupLower binding affinity

Q & A

Q. What strategies address low yields in multi-step syntheses?

  • Optimization :
  • Microwave-Assisted Synthesis : Reduce reaction time from 8 h to 15 min for imidazo[1,2-a]pyridine cyclizations (e.g., 59% yield for pyrano-fused derivatives) .
  • Flow Chemistry : Scale up copper-catalyzed reactions with continuous flow reactors to minimize side products .

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